(6-Ethoxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction proceeds for 2-3 hours at room temperature, after which the solvent is removed . Water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography . The crystal structure is monoclinic, with a cell volume of 1296.0 (2) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Chemical Reactions Analysis
The reaction scope of related compounds has been evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available literature, related compounds have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists . They have shown analgesic effects in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-3-28-16-5-4-13(11-22-16)17(27)26-8-6-25(7-9-26)15-10-14(18(19,20)21)23-12(2)24-15/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKLPNRRJDEYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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